4-nitro-1H-pyrrole-2-carbohydrazide
Overview
Description
4-nitro-1H-pyrrole-2-carbohydrazide is a chemical compound with the molecular formula C5H6N4O3 . It has a molecular weight of 170.13 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-nitro-1H-pyrrole-2-carbohydrazide is 1S/C5H6N4O3/c6-8-5(10)4-1-3(2-7-4)9(11)12/h1-2,7H,6H2,(H,8,10) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-nitro-1H-pyrrole-2-carbohydrazide is a solid compound . It has a melting point range of 286 - 288°C .Scientific Research Applications
Tuberculostatic Potential
A study on carbohydrazides and hydrazones of pyrrole derivatives, including compounds structurally similar to 4-nitro-1H-pyrrole-2-carbohydrazide, demonstrated their potential as tuberculostatics. Preliminary screening against Mycobacterium tuberculosis showed varying degrees of inhibitory activity, indicating their potential use in treating tuberculosis (Bijev, 2006).
Role in Supramolecular Structures
Research involving an asymmetric N-heterocyclic ligand, structurally related to 4-nitro-1H-pyrrole-2-carbohydrazide, highlighted its importance in designing supramolecular structures. This ligand displayed various conformations and new coordination modes, contributing to stability and physical properties of the complexes, with potential applications in light emission materials (Wang Jing-lin, L. Bin, & Yang Bin-sheng, 2011).
Electrophilic Aromatic Substitution Reactions
Studies on the effectiveness of nitrobenzene and dinitrobenzene 2-arylsulfenylpyrroles, related to 4-nitro-1H-pyrrole-2-carbohydrazide, show their stability and reactivity in electrophilic aromatic substitution reactions. This reactivity is crucial for synthesizing meso-substituted dipyrromethanes, demonstrating their synthetic utility (Garabatos-Perera, Rotstein, & Thompson, 2007).
Application in Biosensors
Research on substituted pyrrole polymers, including derivatives of 4-nitro-1H-pyrrole-2-carbohydrazide, has shown promising applications in biosensor technology. These polymers can be used to construct highly selective and stable biosensors, potentially for commercial use. The incorporation of these substituted pyrroles into thin-film technology enhances the reproducibility and purity required for electrode surfaces in biosensors (Schalkhammer, Mann-Buxbaum, Pittner, & Urban, 1991).
Synthetic Precursors in Organic Chemistry
In organic synthesis, 4-nitro-1H-pyrrole-2-carbohydrazide-related compounds serve as precursors for creating densely functionalized pyrroles. Their role in facilitating complex organic reactions is highlighted in studies on doubly activated cyclopropanes, used for the regiospecific synthesis of dihydropyrroles and pyrroles (Wurz & Charette, 2005).
Pharmaceutical Research
The compound's derivatives are investigated for their antimycobacterial, antimicrobial, antiinflammatory, and antiproliferative activities. Studies on pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives and similar compounds have shown significant activity against Mycobacterium tuberculosis, as well as potential in treating various diseases (Guillon, Reynolds, Leger, Guié, Massip, Dallemagne, & Jarry, 2004).
Safety And Hazards
properties
IUPAC Name |
4-nitro-1H-pyrrole-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c6-8-5(10)4-1-3(2-7-4)9(11)12/h1-2,7H,6H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSOAZSDZAQXCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1[N+](=O)[O-])C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427848 | |
Record name | 4-nitro-1H-pyrrole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-1H-pyrrole-2-carbohydrazide | |
CAS RN |
28494-48-6 | |
Record name | 4-nitro-1H-pyrrole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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